2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol
Overview
Description
2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol is a chemical compound with the molecular formula C18H20N2O. It is a benzimidazole derivative with potential use in scientific research. This compound has been studied for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol is not fully understood. However, it has been reported to inhibit the activity of PTP1B, which is a key regulator of insulin signaling. This inhibition leads to increased insulin sensitivity, which is beneficial for the treatment of type 2 diabetes. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. It has also been reported to exhibit anti-microbial activity against a range of bacterial strains. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals. These biochemical and physiological effects make 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol a promising compound for further scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising compound for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical settings.
Future Directions
There are several future directions for research on 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol. One direction is to further investigate its potential therapeutic applications, particularly for the treatment of type 2 diabetes. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the safety and toxicity of this compound. Finally, research can be done to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety.
Scientific Research Applications
2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use as an antioxidant and for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes.
properties
IUPAC Name |
2-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-9-20-12-19-15-10-14(7-8-16(15)20)18-11-13-5-3-4-6-17(13)21/h3-8,10,12,18,21H,2,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTPPRHRQNZYAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333463 | |
Record name | 2-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667643 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
830351-56-9 | |
Record name | 2-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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